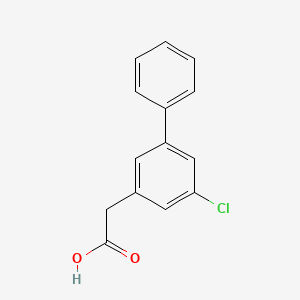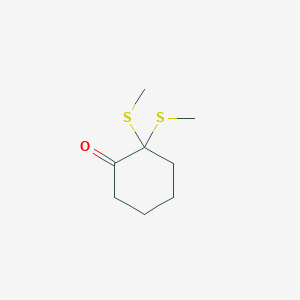
Cyclohexanone, 2,2-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,2-bis(methylthio)- is an organic compound with the molecular formula C8H14OS2 It is a derivative of cyclohexanone, where two methylthio groups are attached to the second carbon of the cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexanone, 2,2-bis(methylthio)- can be synthesized through the reaction of cyclohexanone with methylthiol in the presence of a base. The reaction typically involves the nucleophilic addition of methylthiol to the carbonyl group of cyclohexanone, followed by the elimination of water to form the final product.
Industrial Production Methods: While specific industrial production methods for Cyclohexanone, 2,2-bis(methylthio)- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts and controlled reaction environments to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanone, 2,2-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 2,2-bis(methylthio)cyclohexanol.
Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 2,2-bis(methylthio)cyclohexanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanone, 2,2-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are effective.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2,2-bis(methylthio)- involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The carbonyl group can form hydrogen bonds and interact with enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Cyclohexanone: The parent compound, which lacks the methylthio groups.
2-Methylcyclohexanone: A similar compound with a methyl group instead of methylthio groups.
Cyclohexanone, 2-methylthio-: A compound with only one methylthio group.
Uniqueness: Cyclohexanone, 2,2-bis(methylthio)- is unique due to the presence of two methylthio groups, which significantly alter its chemical properties and reactivity compared to its analogs. These groups enhance its potential for redox reactions and increase its versatility in synthetic applications.
Propriétés
Numéro CAS |
77412-92-1 |
|---|---|
Formule moléculaire |
C8H14OS2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
2,2-bis(methylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14OS2/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3 |
Clé InChI |
VFAJQKQXSMBRKP-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CCCCC1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


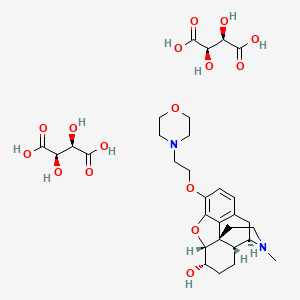
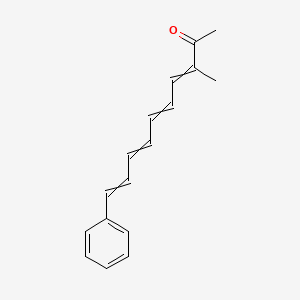

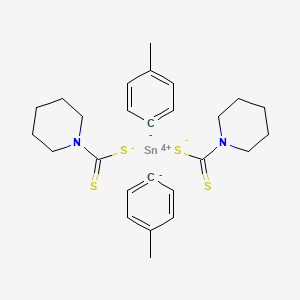
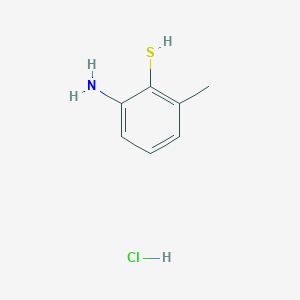


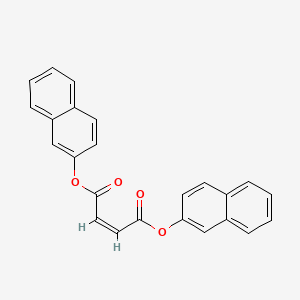
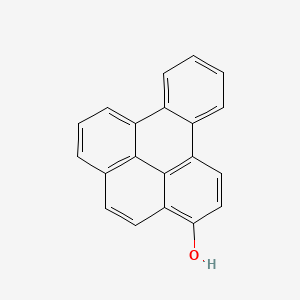
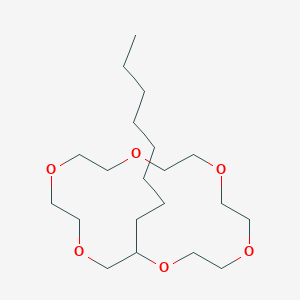
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)


